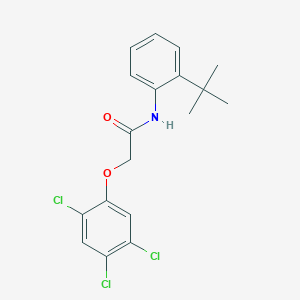

N-(2-tert-butylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds analogous to N-(2-tert-butylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves multi-step organic reactions, starting from basic aromatic substrates. For example, Sharma et al. (2018) describe the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and purification processes (Sharma et al., 2018). Such methodologies could be adapted for the target compound by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction and spectroscopic methods (HNMR, LC-MS). Sharma et al. (2018) reported on a compound crystallizing in the orthorhombic system, highlighting the significance of intermolecular hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2018). Such detailed structural insights are crucial for understanding the molecular conformation and potential reactivity of N-(2-tert-butylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide.

Chemical Reactions and Properties

Chemical properties of analogous compounds include reactions under various conditions and the formation of derivatives. For instance, compounds like N-phenyl-2,2-di(4-chlorophenoxy)acetamide synthesized by Tao Jian-wei (2009) through reactions involving chlorophenol and dichloroacetamide demonstrate the versatility of acetamide derivatives in chemical synthesis (Tao Jian-wei, 2009).

Scientific Research Applications

Electrochemical Study of N-alkoxyarylaminyl Radicals

A study by Miura and Muranaka (2006) explored the electrochemical behaviors of various N-alkoxyarylaminyl radicals, including derivatives similar to N-(2-tert-butylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide. This research provides insight into the redox properties of such compounds, which is crucial for understanding their reactivity and potential applications in organic synthesis and material science Electrochimica Acta, Miura & Muranaka, 2006.

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) compared the metabolism of various chloroacetamide herbicides, including related compounds, in human and rat liver microsomes. This study is relevant for understanding the environmental and health impacts of these herbicides, providing a basis for safer agricultural practices and potential detoxification strategies Environmental Health Perspectives, Coleman et al., 2000.

Chemoselective Acetylation for Antimalarial Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the natural synthesis of antimalarial drugs. This research highlights the application of such chemical reactions in developing therapeutic agents ACS Omega, Magadum & Yadav, 2018.

Anticancer Drug Synthesis and Molecular Docking Analysis

Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity. The study demonstrates the potential of such compounds in developing effective cancer treatments through targeted molecular interactions Molecular Crystals and Liquid Crystals, Sharma et al., 2018.

Development of New Potential Pesticides

Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide for their potential as pesticides. This research contributes to the development of new, more effective, and possibly safer agricultural chemicals Powder Diffraction, Olszewska et al., 2008.

properties

IUPAC Name |

N-(2-tert-butylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl3NO2/c1-18(2,3)11-6-4-5-7-15(11)22-17(23)10-24-16-9-13(20)12(19)8-14(16)21/h4-9H,10H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZBGWQXLWCBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)

![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)

![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)